molecular formula C12H8INO2 B3118998 2-Iodopyridin-3-yl benzoate CAS No. 245039-51-4

2-Iodopyridin-3-yl benzoate

Cat. No. B3118998
M. Wt: 325.1 g/mol
InChI Key: ZJTIOGJLRSERNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Iodopyridin-3-yl benzoate” is a chemical compound with the molecular formula C12H8INO2. It is a solid substance and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-Iodopyridin-3-yl benzoate” is represented by the InChI code 1S/C13H7F3INO2/c14-13 (15,16)9-4-1-3-8 (7-9)12 (19)20-10-5-2-6-18-11 (10)17/h1-7H . This indicates the arrangement and bonding of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodopyridin-3-yl benzoate” are not available, related compounds have been used in the formation of coordination polymers . These reactions typically involve metal nitrates under hydrothermal conditions .


Physical And Chemical Properties Analysis

“2-Iodopyridin-3-yl benzoate” is a solid substance . It has a molecular weight of 325.1 g/mol. The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

2-Iodopyridin-3-yl benzoate derivatives have been synthesized and analyzed for their molecular structures using techniques like X-ray crystallography and density functional theory (DFT). For instance, the synthesis of 2-(N-Benzoylbenzamido)pyridine-3-yl benzoate was explored, highlighting its orthorhombic crystalline structure and interactions such as hydrogen-bonding and C–H⋯π interactions, offering insights into its structural characteristics and potential as a framework for further chemical modifications (Yüksektepe et al., 2011).

Catalysis and Organic Synthesis

The compound and its related structures have been utilized in homogeneous catalytic processes, such as the aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process is instrumental in synthesizing N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological significance (Takács et al., 2007). Additionally, 2-iodopyridine derivatives have been used in the synthesis of trifluoromethyl-substituted pyridines, showcasing the versatility of these compounds in organic synthesis (Cottet & Schlosser, 2002).

Oxidation and Reactivity Studies

Investigations into the reactivity of 2-iodylpyridines prepared from 2-iodopyridines have demonstrated their potential as recyclable hypervalent iodine(V) reagents for oxidation reactions. Such studies are crucial for developing sustainable and efficient synthetic methodologies (Yoshimura et al., 2011).

Antineuropathic Activity

Modifications on the amino-3,5-dicyanopyridine core, related to 2-iodopyridin-3-yl benzoate structures, have led to the development of multifaceted adenosine receptor ligands with potential antineuropathic activity. This highlights the therapeutic potential of such compounds in treating neuropathic pain and other neurological disorders (Betti et al., 2019).

Corrosion Inhibition

Theoretical and experimental studies on derivatives of 2-iodopyridin-3-yl benzoate have shown their efficacy as inhibitors against the corrosion of mild steel in acidic media. Such applications are vital for protecting industrial materials and ensuring the longevity of metal structures (Arrousse et al., 2021).

Safety And Hazards

The safety information available indicates that “2-Iodopyridin-3-yl benzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-iodopyridin-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO2/c13-11-10(7-4-8-14-11)16-12(15)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTIOGJLRSERNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301274
Record name 3-Pyridinol, 2-iodo-, 3-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopyridin-3-yl benzoate

CAS RN

245039-51-4
Record name 3-Pyridinol, 2-iodo-, 3-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245039-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 2-iodo-, 3-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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